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molecular formula C16H17BrO2 B8281041 4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene

4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene

Cat. No. B8281041
M. Wt: 321.21 g/mol
InChI Key: RUUYPUNCSLIZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765739B2

Procedure details

To a solution of 4-bromo-2-methoxyphenol (7.0 g) and ethylbenzyl chloride (5.6 g) in DMF (35 mL) was added K2CO3 (5.7 g). The reaction mixture was stirred at 80° C. for 1 hr. Water was added to the reaction mixture. The precipitated solid was collected on a filter and dried to give the title compound (11 g, 99%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([O:9][CH3:10])[CH:3]=1.[CH2:11]([CH:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)C.[C:21]([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:21][C:17]2[CH:16]=[CH:15][C:14]([CH2:13][CH3:11])=[CH:19][CH:18]=2)=[C:4]([O:9][CH3:10])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)OC
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)C(C1=CC=CC=C1)Cl
Name
Quantity
5.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OCC1=CC=C(C=C1)CC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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